molecular formula C24H15N3O3 B7730103 4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate

4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate

Cat. No.: B7730103
M. Wt: 393.4 g/mol
InChI Key: WBAUFVQYDVMONZ-XSFVSMFZSA-N
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Description

4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzoate ester linked to a phenyl group, which is further substituted with a cyano group and an amino group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-cyanophenylamine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with benzoic acid or its derivatives under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Solvent extraction, crystallization, and chromatography are commonly employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as halides, alkyl, or sulfonyl groups.

Scientific Research Applications

4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in modifying its chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(4-cyanoanilino)-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c25-15-18-6-10-21(11-7-18)27-23(28)20(16-26)14-17-8-12-22(13-9-17)30-24(29)19-4-2-1-3-5-19/h1-14H,(H,27,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAUFVQYDVMONZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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